

# Spectroscopic Profile of 3-methoxy-5-(trifluoromethyl)phenol: A Technical Overview

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## Compound of Interest

Compound Name: 3-Methoxy-5-(trifluoromethyl)phenol

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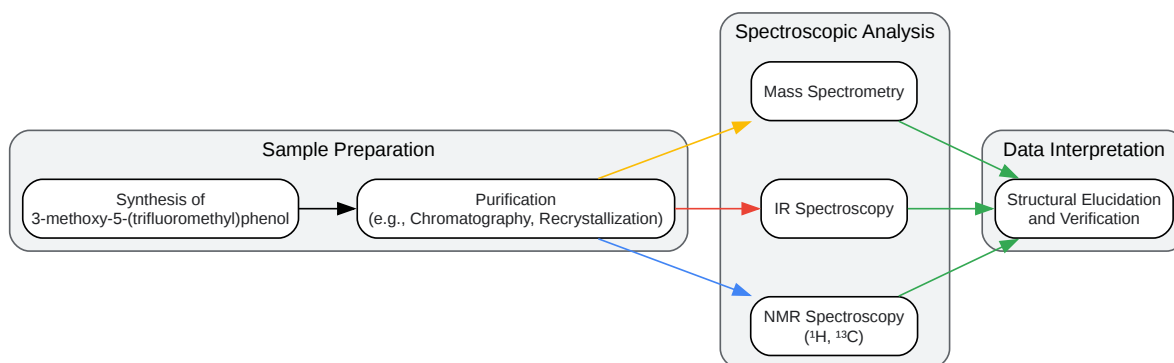
This technical guide provides a summary of available spectroscopic data for the aromatic compound **3-methoxy-5-(trifluoromethyl)phenol**, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a concise reference for the characterization of this compound.

## Molecular Structure and Properties

IUPAC Name: **3-methoxy-5-(trifluoromethyl)phenol** CAS Number: 349-56-4<sup>[1]</sup> Molecular Formula: C<sub>8</sub>H<sub>7</sub>F<sub>3</sub>O<sub>2</sub> InChI Key: DFOFNISQFZKB EY-UHFFFAOYSA-N<sup>[1]</sup> SMILES: COC1=CC(=CC(=C1)O)C(F)(F)F<sup>[1]</sup>

## Spectroscopic Data Analysis Workflow

The characterization of **3-methoxy-5-(trifluoromethyl)phenol** relies on a suite of spectroscopic techniques. The general workflow for acquiring and interpreting these data is outlined below.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

## Spectroscopic Data Summary

While a comprehensive, publicly available dataset for **3-methoxy-5-(trifluoromethyl)phenol** is not consolidated in a single source, the following tables represent expected values and data from closely related analogs. This information serves as a predictive guide for researchers working with this molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the phenolic hydroxyl proton. The trifluoromethyl group will influence the chemical shifts of the aromatic protons due to its strong electron-withdrawing nature.

**<sup>13</sup>C NMR (Carbon NMR):** The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

Note: Specific experimental data for **3-methoxy-5-(trifluoromethyl)phenol** is not readily available in the public domain. The interpretation of NMR spectra for related compounds, such as 3-methoxyphenol and compounds with trifluoromethyl groups, can provide valuable insights.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-methoxy-5-(trifluoromethyl)phenol** is anticipated to exhibit characteristic absorption bands for the following functional groups:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
O-H stretch (phenol)	3200-3600	Broad
C-H stretch (aromatic)	3000-3100	Sharp
C-H stretch (methoxy)	2850-3000	Sharp
C=C stretch (aromatic)	1450-1600	Medium to strong
C-O stretch (phenol)	1200-1260	Strong
C-O stretch (methoxy)	1000-1100	Strong
C-F stretch	1100-1350	Strong, often multiple bands

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments. For **3-methoxy-5-(trifluoromethyl)phenol**, the molecular ion peak  $[M]^+$  would be expected. Fragmentation patterns would likely involve the loss of the methoxy group ( $\bullet\text{OCH}_3$ ), the trifluoromethyl group ( $\bullet\text{CF}_3$ ), or other characteristic fragments.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for **3-methoxy-5-(trifluoromethyl)phenol** are not published, general procedures for NMR, IR, and MS analysis are outlined below.

General NMR Protocol:

- Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 or 500 MHz), using the residual solvent peak as an internal reference.

#### General IR Protocol:

- For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
- Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

#### General Mass Spectrometry Protocol (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionize the sample using a standard electron energy (e.g., 70 eV).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

This document serves as a foundational guide. Researchers are encouraged to acquire and report complete spectroscopic data for **3-methoxy-5-(trifluoromethyl)phenol** to contribute to the collective chemical knowledge base.

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## References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-methoxy-5-(trifluoromethyl)phenol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322516#spectroscopic-data-nmr-ir-ms-of-3-methoxy-5-trifluoromethyl-phenol>]

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